

Technical Support Center: Enhancing Cobalt Catalyst Stability with Lanthanum Promotion

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;lanthanum

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This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for preventing the sintering of cobalt catalysts through lanthanum promotion.

Frequently Asked Questions (FAQs)

Q1: What is catalyst sintering and why is it a problem for cobalt catalysts?

A: Catalyst sintering is the process where small catalyst particles agglomerate into larger ones at high temperatures. This is a significant issue for supported metal catalysts, including cobalt, because it leads to a decrease in the active surface area, which in turn reduces the catalyst's activity and efficiency over time.^{[1][2]} For cobalt catalysts used in processes like Fischer-Tropsch synthesis, sintering is a major cause of deactivation.^[1] The process can be accelerated by the presence of water, a common byproduct in such reactions.^{[1][3][4]}

Q2: How does lanthanum (La) promotion help prevent the sintering of cobalt catalysts?

A: Lanthanum promotion can enhance the stability of cobalt catalysts in several ways. The addition of lanthanum oxide can improve the dispersion of cobalt particles on the support material, which helps to prevent them from migrating and combining.^[5] Lanthanum can also modify the metal-support interactions, creating more stable catalytic sites.^[6] By strengthening

these interactions, lanthanum helps to anchor the cobalt nanoparticles, making them more resistant to agglomeration at high temperatures.[6]

Q3: What is the proposed mechanism for cobalt sintering in Fischer-Tropsch Synthesis (FTS)?

A: A proposed three-step sintering mechanism for cobalt-based catalysts under FTS conditions involves the formation of an intermediate oxide layer on the cobalt metal nanoparticles in the presence of water.[3][7] This partially and reversibly oxidized surface is believed to accelerate sintering by reducing the surface energy and enhancing the diffusion rates of cobalt particles. [3][7] Another proposed mechanism involves the interaction of carbon monoxide (CO) with cobalt surface atoms to form highly mobile $\text{Co}(\text{CO})_x$ species, which can also lead to sintering. [8]

Q4: How does the amount of lanthanum loading affect the catalyst's performance?

A: The ratio of lanthanum to cobalt is a critical factor that strongly impacts the structure and reducibility of the supported cobalt phases.[9][10] Studies have shown that a specific loading of lanthanum, for example 10 wt%, can help reduce the formation of difficult-to-reduce cobalt aluminate and improve catalytic performance.[9][10] However, excessive lanthanum loading (e.g., 15 wt% or more) can lead to the plugging of support pores, which decreases the catalyst's surface area and total pore volume.[9]

Troubleshooting Guide

Q1: My La-promoted cobalt catalyst shows lower than expected activity. What are the possible causes and solutions?

A: Low catalytic activity can stem from several issues:

- **Incomplete Reduction:** Cobalt oxides need to be reduced to metallic cobalt, which is the active phase. If the reduction is incomplete, the catalyst will have fewer active sites.

- Solution: Ensure your reduction temperature and time are adequate. Temperature-Programmed Reduction (TPR) can help determine the optimal reduction conditions.^[5] The addition of noble metals like platinum can also increase cobalt reducibility.^[9]
- Poor Cobalt Dispersion: If the cobalt particles are not well-dispersed, the active surface area will be low.
 - Solution: Re-evaluate your catalyst preparation method. The impregnation technique and calcination conditions can significantly affect dispersion.^[9] Lanthanum promotion is known to improve cobalt dispersion.^[5]
- Formation of Inactive Cobalt Phases: Strong interactions with the support (like alumina) can lead to the formation of inactive cobalt aluminate.
 - Solution: An appropriate amount of lanthanum (e.g., 10 wt%) can help minimize the formation of these barely reducible species.^[9]^[10]

Q2: How can I determine if my cobalt catalyst has undergone sintering?

A: Several characterization techniques can be used to detect sintering:

- Transmission Electron Microscopy (TEM): This technique allows for direct visualization of the catalyst particles. By comparing TEM images of fresh and used catalysts, you can observe any increase in particle size, which is a clear indication of sintering.^[5]
- X-ray Diffraction (XRD): XRD can be used to determine the average crystallite size of the cobalt particles. An increase in the crystallite size after the reaction points to sintering.^[5]
- Hydrogen Chemisorption: This method measures the number of active cobalt sites on the surface. A decrease in hydrogen uptake after the reaction suggests a loss of active surface area, which is often due to sintering.^[11]

Q3: My catalyst is deactivating quickly, even with lanthanum promotion. What else could be causing this?

A: While lanthanum helps prevent sintering, other deactivation mechanisms can still occur:

- Carbon Deposition (Coking): The formation of carbon deposits on the catalyst surface can block active sites.
 - Solution: Adjusting reaction conditions, such as the H₂/CO ratio, can sometimes mitigate coking.
- Oxidation of Cobalt: The active metallic cobalt can be re-oxidized during the reaction, rendering it inactive.
 - Solution: The presence of water can promote oxidation.^[1] Controlling the water partial pressure in the reactor can help minimize this effect.
- Poisoning: Impurities in the feed gas can poison the catalyst.
 - Solution: Ensure high purity of reactants.

Quantitative Data Summary

The following tables summarize key data on the effect of lanthanum promotion on cobalt catalysts.

Table 1: Effect of Lanthanum Loading on Catalyst Properties

La Loading (wt%)	BET Surface Area (m ² /g)	Total Pore Volume (cm ³ /g)	Average Pore Diameter (nm)
0	180	0.43	9.0
5	175	0.42	8.9
10	170	0.41	8.8
15	150	0.38	8.5
20	130	0.35	8.2

Data adapted from a study on La-promoted Co/Al₂O₃ catalysts.^{[9][10]}

Table 2: Catalytic Performance of Unpromoted vs. La-Promoted Cobalt Catalysts

Catalyst	CO Conversion (%)	Methane Selectivity (%)	C ₅ + Selectivity (%)
Co/Al ₂ O ₃	15	10	75
10% La-Co/Al ₂ O ₃	25	8	80

Note: These are representative values and can vary based on specific reaction conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of La-Promoted Co/Al₂O₃ Catalyst by Impregnation

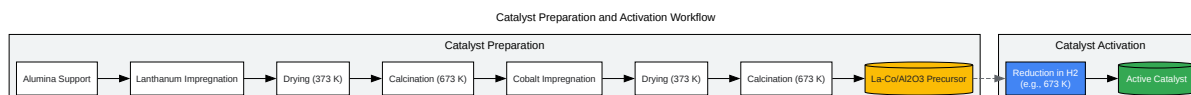
This protocol describes a sequential impregnation method for synthesizing a lanthanum-promoted cobalt catalyst on an alumina support.

- Support Preparation: Begin with commercial γ -Al₂O₃, ensuring it is dried to remove any adsorbed water.
- Lanthanum Impregnation:
 - Prepare an aqueous solution of lanthanum nitrate (La(NO₃)₃·6H₂O).
 - Impregnate the alumina support with the lanthanum nitrate solution using the incipient wetness technique.
 - Dry the impregnated support at 373 K for 10 hours.
 - Calcine the dried material in flowing air at 673 K for 5 hours.
- Cobalt Impregnation:
 - Prepare an aqueous solution of cobalt nitrate (Co(NO₃)₂·6H₂O).
 - Impregnate the La-modified alumina support with the cobalt nitrate solution.
 - Dry the co-impregnated material at 373 K for 10 hours.

- Calcine the final catalyst precursor in flowing air at 673 K for 5 hours.[9]

Catalyst Synthesis and Activation Workflow

The following diagram illustrates the general workflow for preparing and activating the La-promoted cobalt catalyst.



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Caption: Workflow for La-promoted cobalt catalyst synthesis and activation.

Protocol 2: Catalyst Characterization Techniques

- Temperature-Programmed Reduction (TPR): To study the reducibility of the cobalt species, TPR is performed by heating the catalyst precursor in a flowing H₂/Ar mixture and monitoring the H₂ consumption with a thermal conductivity detector (TCD).
- X-ray Diffraction (XRD): To identify the crystalline phases and estimate cobalt crystallite size, XRD patterns are recorded using a diffractometer, typically with Cu K α radiation.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and chemical states of the elements, XPS is conducted. This can reveal the dispersion of cobalt and lanthanum on the support surface.[9]

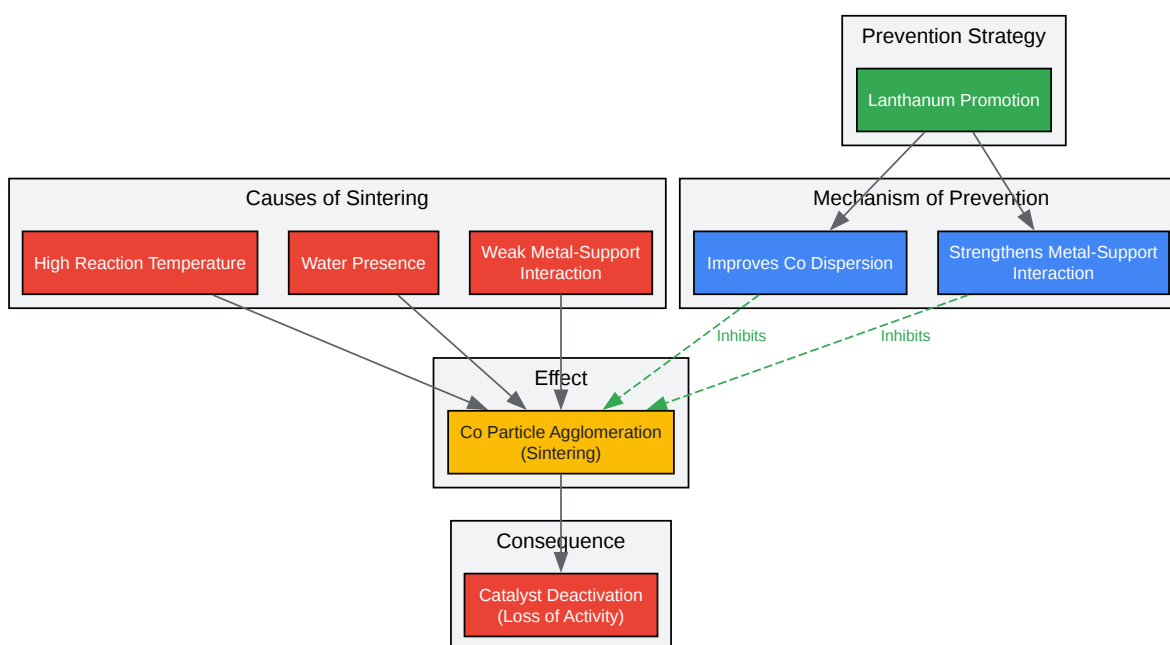
Protocol 3: Catalytic Activity Testing

- Reactor Loading: A fixed-bed reactor is loaded with a specific amount of the catalyst precursor.

- In-situ Reduction: The catalyst is reduced in-situ under a hydrogen flow at a specified temperature (e.g., 673 K) for several hours before the reaction.[9][10]
- Reaction: Syngas (a mixture of H₂ and CO) is introduced into the reactor at the desired pressure (e.g., 20 bar) and temperature (e.g., 493 K).[9][10]
- Product Analysis: The composition of the reactor effluent is analyzed using gas chromatography (GC) to determine CO conversion and product selectivity.

Logical Relationship: Sintering and Its Prevention

The diagram below illustrates the causes of cobalt catalyst sintering and the role of lanthanum promotion in mitigating this issue.



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Caption: Role of lanthanum in preventing cobalt catalyst sintering.

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- To cite this document: BenchChem. [Technical Support Center: Enhancing Cobalt Catalyst Stability with Lanthanum Promotion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15459713#preventing-sintering-of-cobalt-catalysts-with-lanthanum-promotion]

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